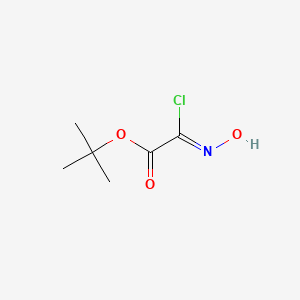![molecular formula C14H11N B1647047 4-Methyl-[1,1'-biphenyl]-2-carbonitrile CAS No. 64113-85-5](/img/structure/B1647047.png)
4-Methyl-[1,1'-biphenyl]-2-carbonitrile
Übersicht
Beschreibung
“4-Methyl-[1,1’-biphenyl]-2-carbonitrile” is a chemical compound with the molecular formula C13H12 . It is also known by other names such as Biphenyl, 4-methyl-; p-Methylbiphenyl; p-Methyldiphenyl; 4-Methylbiphenyl; 4-Methyldiphenyl; 4-Phenyltoluene; 1-Methyl-4-phenylbenzene; FEMA 3186; 4-Methyl-1,1’-biphenyl; p-Phenyltoluene; (4-Methylphenyl)benzene .
Molecular Structure Analysis
The molecular structure of “4-Methyl-[1,1’-biphenyl]-2-carbonitrile” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and bonds in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-[1,1’-biphenyl]-2-carbonitrile” include a molecular weight of 168.2344 . More detailed properties such as boiling point, critical temperature, and critical pressure can be obtained from thermophysical property data .
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Research
4′-Methyl-biphenyl-4-carbonitrile is a key compound in studying calamitic liquid crystals, which exhibit nematic and/or smectic phases. Research by Villanueva-García, Martínez-Richa, & Robles (2006) utilized electronic structure calculations to derive aspect ratios for these molecules, contributing significantly to the understanding of liquid crystal molecular geometry (Villanueva-García, Martínez-Richa, & Robles, 2006).
Molecular Polarizability in Liquid Crystalline Mixtures
In a study involving liquid crystalline mixtures containing derivatives of 4′-(6-(4-(hexylamino) methyl)-3-hydroxyphenoxy) hexyloxy) biphenyl-4-carbonitrile, researchers Shahina, Fakruddin, Subhan, & Rangappa (2016) analyzed phase transition temperatures and molecular polarizability. This research contributes to the understanding of molecular interactions in such mixtures and their physical properties (Shahina, Fakruddin, Subhan, & Rangappa, 2016).
Coordination in Dihydrofuran Carbonitrile Derivatives
Research on 4-methylphenyl dihydrofuran carbonitrile derivatives by Swamy et al. (2020) revealed coordinated compliance with chloro-methyl and bromo-methyl exchange rules. This study, involving X-ray crystallographic data and DFT calculations, provides insights into the structural and electronic properties of these compounds (Swamy, Krishnakumar, Srinivasan, Sivakumar, & Kumar, 2020).
Synthesis in Pharmaceutical Research
Noda, Akiba, & Kashima (1996) described a practical synthesis method for 4′-methylbiphenyl-2-carbonitrile, emphasizing its role as a key intermediate in the production of angiotensin II antagonists. This research highlights the importance of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile in pharmaceutical manufacturing (Noda, Akiba, & Kashima, 1996).
Photophysical and Solvatochromic Studies
The synthesis of derivatives of 2-((5-methoxynaphthalen-1-yl)methyl)-3-methyl-5-sec-amino-[1,1′-biphenyl]-4-carbonitrile and their photophysical properties were studied by Patil et al. (2021). This research delves into the spectral behavior of molecules and their interactions with solvents, contributing to our understanding of molecular fluorescence and solvatochromic effects (Patil, Patil, Patil, & Mahulikar, 2021).
Liquid Crystal Photodissociation
Eom et al. (2019) investigated the photodissociation of (E)-4′,4‴-(Diazene-1, 2-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)) via surface-enhanced Raman scattering. This research provides valuable insights into the photodissociation processes of aromatic azo compounds, which are crucial for chemical applications (Eom, Han, Lee, Kim, & Kwon, 2019).
Corrosion Inhibition
Studies on corrosion inhibition properties of certain carbonitrile derivatives, including pyranopyrazole and pyrrole carbonitriles, show the potential of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile derivatives in protecting metals from corrosion in acidic environments. These studies contribute to the development of more efficient corrosion inhibitors (Verma et al., 2015); (Yadav et al., 2016).
Optoelectronic Applications
Research on materials modified with liquid crystals, including 4′-(hexyloxy)-4-biphenyl-carbonitrile, by Tercjak, Serrano, & Mondragon (2006) explores their use in optoelectronic applications. This research contributes to the development of thermoreversible materials for advanced technological applications (Tercjak, Serrano, & Mondragon, 2006).
Safety and Hazards
While specific safety and hazard information for “4-Methyl-[1,1’-biphenyl]-2-carbonitrile” is not available in the retrieved papers, general safety measures for handling similar chemical compounds include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using personal protective equipment .
Eigenschaften
IUPAC Name |
5-methyl-2-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-7-8-14(13(9-11)10-15)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSDNBJQBPHACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64113-85-5 | |
| Record name | 2-Cyano-4-methylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64113-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![potassium;2-[bis[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]acetic acid;hydrogen sulfate](/img/structure/B1646983.png)
![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B1646992.png)




